2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile
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Overview
Description
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile is a chemical compound with the molecular formula C14H10FNOS and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes a fluoro group, a methylthio group, and a phenoxy group attached to a benzonitrile core . It is used in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile typically involves the reaction of 2-fluoro-6-nitrobenzonitrile with 4-(methylthio)phenol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The nitro group is then reduced to an amino group, followed by a diazotization reaction to introduce the fluoro group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-[4-(methylthio)phenoxy]benzamide: Similar structure but with an amide group instead of a nitrile group.
2-Fluoro-6-[4-(methylthio)phenoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Fluoro-6-[4-(methylthio)phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
These compounds share some chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activities and applications .
Properties
IUPAC Name |
2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNOS/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMTRJIUKHLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347415 |
Source
|
Record name | 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148901-52-4 |
Source
|
Record name | 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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